molecular formula C15H18N2O2 B11859423 N-Butyl-2-(quinolin-8-yloxy)acetamide CAS No. 88349-81-9

N-Butyl-2-(quinolin-8-yloxy)acetamide

Katalognummer: B11859423
CAS-Nummer: 88349-81-9
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: CDIPOSAVRSQHJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with butylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: New derivatives with substituted functional groups replacing the butyl group.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Butyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may inhibit specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide
  • N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
  • 2-(5-Chloro-quinolin-8-yloxy)-N-quinolin-8-yl-acetamide

Uniqueness

N-Butyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific butyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

88349-81-9

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

N-butyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C15H18N2O2/c1-2-3-9-16-14(18)11-19-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,16,18)

InChI-Schlüssel

CDIPOSAVRSQHJS-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)COC1=CC=CC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.